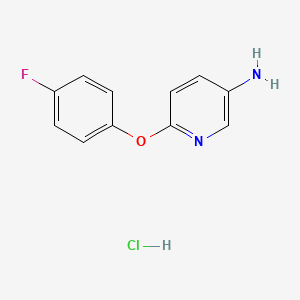

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

Description

Properties

IUPAC Name |

6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUQTMORHVODRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638104 | |

| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31011-28-6 | |

| Record name | NSC131635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

Executive Summary & Molecular Identity

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a critical pharmacophore intermediate, frequently employed in the synthesis of Type II kinase inhibitors (e.g., targeting c-Met, FLT3, or VEGFR). Its structural utility lies in the ether linkage, which provides rotational freedom and metabolic stability, coupled with the aminopyridine moiety that serves as a versatile "hinge binder" or linker in drug design.

For the researcher, the immediate critical data point is the molecular weight difference between the free base and the salt form to ensure accurate stoichiometry in synthetic planning.

Core Physicochemical Data[1][2][3]

| Property | Free Base | Hydrochloride Salt (Mono-HCl) |

| Molecular Weight | 204.20 g/mol | 240.66 g/mol |

| Molecular Formula | C₁₁H₉FN₂O | C₁₁H₁₀ClFN₂O |

| CAS Number | 143071-78-7 | Derivative (Salt Form) |

| Physical State | Off-white to tan solid | White to pale yellow crystalline solid |

| Solubility | DMSO, Methanol, DCM | Water (moderate), DMSO, Methanol |

| pKa (Calculated) | ~6.5 (Pyridine N) | Salt dissociates in aqueous media |

Critical Note on Stoichiometry: Commercial suppliers often list the CAS for the free base (143071-78-7) even when selling the salt. Always verify the Certificate of Analysis (CoA) for the chloride content. If the salt is a hemi- or dihydrochloride, the MW will shift significantly. The value 240.66 g/mol assumes a standard 1:1 stoichiometry.

Synthetic Pathways & Process Chemistry[2]

Recommended Workflow

-

Nucleophilic Aromatic Substitution (SₙAr): Coupling 4-fluorophenol with 2-chloro-5-nitropyridine.

-

Nitro Reduction: Converting the nitro group to the primary amine.

-

Salt Formation: Controlled precipitation with anhydrous HCl.

Mechanism & Process Control (Graphviz Diagram)

Figure 1: Convergent synthesis pathway. The SₙAr step requires basic conditions to generate the phenoxide nucleophile.

Detailed Protocol Considerations

-

Step 1 (SₙAr): The reaction between 2-chloro-5-nitropyridine and 4-fluorophenol is exothermic. Potassium carbonate (

) is preferred over stronger bases (like NaH) to prevent bis-alkylation or ring degradation. Use DMF or DMSO as the solvent to enhance the nucleophilicity of the phenoxide. -

Step 2 (Reduction): While catalytic hydrogenation (

) is cleanest, iron powder with ammonium chloride ( -

Step 3 (Salt Formation): Do not use aqueous HCl if you desire a dry solid. Dissolve the free base in diethyl ether or dichloromethane and add 4M HCl in dioxane dropwise. The hydrochloride salt will precipitate instantly as a white solid, which filters easily.

Analytical Quality Control

Validating the identity of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride requires distinguishing it from its precursors, particularly the nitro-intermediate and the free phenol.

Analytical Logic Tree

Figure 2: Quality Control Decision Tree for releasing the intermediate.

Key Spectral Features

-

¹H-NMR (DMSO-d₆):

-

Amine Protons: Look for a broad singlet around

5.0–6.0 ppm (free base) or a downfield exchangeable peak >8.0 ppm for the ammonium protons ( -

Aromatic Region: The pyridine protons will show distinct coupling. The 4-fluorophenoxy group typically exhibits a multiplet around

7.0–7.2 ppm with characteristic

-

-

LC-MS:

-

Expect a parent ion

at m/z 205.1 (positive mode). The HCl does not appear in the MS ionization spectrum directly but is inferred from the presence of chloride ions in counter-ion analysis.

-

Handling, Stability, and Applications[2]

Stability Profile

Aminopyridines are prone to oxidation (N-oxide formation) and color degradation (turning brown/black) upon exposure to air and light.

-

The HCl Advantage: Converting the free amine to the hydrochloride salt significantly improves oxidative stability and shelf-life.

-

Hygroscopicity: HCl salts can be hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

Application in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibition: The 3-amino group often forms hydrogen bonds with the hinge region of kinases (e.g., FLT3, c-Met).

-

Linker Chemistry: The ether oxygen acts as a spacer that orients the fluorophenyl group into a hydrophobic pocket (selectivity pocket) of the enzyme.

Example Usage: In the synthesis of FLT3 inhibitors for acute myeloid leukemia (AML), this amine is coupled with a pyrimidine or quinoline core via a urea or amide linkage.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2800143 (Related Structure). PubChem.[1][2] Retrieved from [Link]

-

Zhang, Y., et al. (2022).[3] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Engers, D. W., et al. (2016).[4][5] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine. ACS Chemical Neuroscience.[4] Retrieved from [Link]

Sources

- 1. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | C12H11ClN2O | CID 2800143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Potential Kinase Targets for 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

This guide provides a comprehensive, multi-faceted strategy for the elucidation of potential protein kinase targets for the novel small molecule, 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride. As specific kinase targets for this compound are not established in publicly available literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach, combining computational prediction with robust in vitro and cell-based validation, to confidently identify and prioritize its biological targets.

Introduction: The Imperative of Target Identification

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The compound 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride, with its distinct chemical structure, represents a potential candidate for kinase inhibition.

Molecular Structure:

-

Compound Name: 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

-

Molecular Formula: C₁₁H₁₀ClFN₂O[3]

-

Molecular Weight: 240.66 g/mol [3]

-

SMILES: Nc1cc(oc2ccc(F)cc2)ncc1.Cl

Identifying the specific kinase or kinases that a small molecule interacts with—a process known as target identification or target deconvolution—is a cornerstone of modern drug discovery. It is essential for understanding the molecule's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects that could lead to toxicity.[2]

This guide details a logical, field-proven workflow designed to move from hypothesis generation to experimental validation, ensuring a high degree of scientific rigor in the characterization of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride.

A Tripartite Strategy for Target Identification

To achieve a robust and validated profile of potential kinase targets, we will employ a three-pronged strategy that synergistically combines computational, biochemical, and cell-based methodologies. This integrated approach ensures that initial predictions are rigorously tested and validated in increasingly complex biological systems.

Caption: Integrated workflow for kinase target identification.

Phase 1: In Silico Target Prediction via Molecular Docking

Expertise & Rationale

Before committing to resource-intensive experimental assays, computational methods provide a rapid and cost-effective means to generate initial hypotheses.[4] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] By simulating the interaction of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride with the ATP-binding pockets of a comprehensive library of kinase crystal structures, we can rank potential targets based on calculated binding affinities.[5][6] This allows us to focus our subsequent experimental efforts on the most probable candidates.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of 6-(4-Fluorophenoxy)pyridin-3-amine from its SMILES representation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign appropriate protonation states and partial charges.

-

-

Target Preparation:

-

Compile a library of high-resolution kinase crystal structures from the Protein Data Bank (PDB). This library should represent all major families of the human kinome.

-

For each structure, remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states to amino acid residues.

-

Define the docking grid box around the known ATP-binding site for each kinase.

-

-

Docking Simulation:

-

Scoring and Analysis:

-

Rank the docking results based on the scoring function of the software, which estimates the binding free energy (e.g., kcal/mol). Lower scores typically indicate more favorable binding.

-

Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) characteristic of kinase inhibitors are present.

-

Caption: Step-by-step computational docking workflow.

Data Presentation: Predicted Binding Affinities

The output is a ranked list of kinases. This table serves as a predictive guide for the subsequent experimental phases.

| Rank | Kinase Target | Docking Score (kcal/mol) | Key H-Bond Interactions (Exemplary) |

| 1 | Kinase A | -9.8 | Hinge residue (e.g., Cys) |

| 2 | Kinase B | -9.5 | Hinge residue (e.g., Met) |

| 3 | Kinase C | -9.1 | DFG motif residue |

| 4 | Kinase D | -8.9 | Hinge residue (e.g., Cys) |

| ... | ... | ... | ... |

| 50 | Kinase Z | -7.2 | None |

| Note: This is exemplary data. Actual results will be generated by the simulation. |

Phase 2: In Vitro Kinome Profiling

Expertise & Rationale

While computational docking is predictive, in vitro biochemical assays are required to confirm a direct physical interaction and measure the inhibitory activity of the compound against purified enzymes.[2] Large-panel kinome profiling is the industry-standard method for this, offering a broad and unbiased view of a compound's selectivity across the human kinome.[8][9] We will screen 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride at a fixed concentration against a panel of several hundred kinases to identify primary "hits".

Experimental Protocol: Large-Panel Kinase Assay

This protocol is based on a typical service offering, such as those from Carna Biosciences (QuickScout™) or AssayQuant.[8][9]

-

Compound Preparation:

-

Prepare a high-concentration stock solution of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride in 100% DMSO.

-

Submit the compound to the profiling service provider with accurate concentration and purity information.

-

-

Assay Performance:

-

The service provider will perform the screening. Typically, the compound is tested at a single concentration (e.g., 1 µM or 10 µM) against a panel of >300 purified human kinases.

-

The assay measures the remaining kinase activity after incubation with the test compound. This is often done using a universal method that detects ADP, the common product of all kinase reactions.[10][11]

-

The reaction is typically performed at or near the Km for ATP for each kinase to ensure physiologically relevant and comparable data.[11]

-

-

Data Acquisition and Analysis:

-

The activity in the presence of the test compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.

-

Data is delivered as a comprehensive report, often including tabular results and graphical representations like waterfall plots or kinome tree maps.[9]

-

Caption: Workflow for in vitro kinome profiling.

Data Presentation: Kinase Inhibition Profile

The primary output is a quantitative measure of inhibition across the kinome, allowing for identification of potent targets and assessment of selectivity.

| Kinase Target | % Inhibition @ 1 µM | Target Family |

| Kinase A | 98% | TK |

| Kinase B | 92% | TK |

| Kinase X | 65% | CAMK |

| Kinase C | 55% | CMGC |

| Kinase Y | 15% | AGC |

| Kinase Z | 2% | STE |

| Note: This is exemplary data. Hits (typically >50% or >70% inhibition) are highlighted for follow-up. |

Phase 3: Cell-Based Target Validation

Expertise & Rationale

Confirming that a compound inhibits a purified enzyme in a test tube is a critical step, but it is not a self-validating system for drug action. The cellular environment is far more complex, with factors like cell permeability, intracellular ATP concentrations, and competing substrates influencing a compound's activity.[12][13] Therefore, we must validate our in vitro hits in a relevant cellular context. A direct way to demonstrate target engagement is to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with our compound provides strong evidence of on-target activity.[12]

Experimental Protocol: Cellular Phospho-Substrate Assay (TR-FRET)

This protocol describes a robust, high-throughput method for measuring substrate phosphorylation in cell lysates.[14]

-

Cell Culture and Treatment:

-

Select a cell line known to express the kinase of interest (e.g., Kinase A).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response curve of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Remove the treatment media and lyse the cells directly in the plate using a buffer containing detergents and phosphatase/protease inhibitors.[14]

-

-

TR-FRET Detection:

-

Transfer the cell lysates to an assay plate.

-

Add the TR-FRET antibody mix. This typically includes a Europium-labeled antibody against the total substrate protein and an Alexa Fluor 647-labeled antibody specific to the phosphorylated form of the substrate.

-

Incubate to allow antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (Europium) and 665 nm (acceptor fluorophore).[14]

-

Calculate the TR-FRET ratio (665 nm / 615 nm), which is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Normalize the data to the DMSO control.

-

Plot the TR-FRET ratio against the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of substrate phosphorylation is inhibited).

-

Caption: Workflow for cellular target engagement assay.

Synthesis of Findings and Target Prioritization

The final step is to integrate the data from all three phases to build a high-confidence list of potential kinase targets. A strong candidate target will be identified by multiple orthogonal methods.

| Potential Target | In Silico Docking Score (kcal/mol) | In Vitro % Inhibition @ 1µM | Cellular IC₅₀ (nM) | Confidence Level |

| Kinase A | -9.8 | 98% | 50 | High |

| Kinase B | -9.5 | 92% | 250 | High |

| Kinase X | -7.9 | 65% | >10,000 | Low (In vitro hit, no cellular activity) |

| Kinase C | -9.1 | 55% | Not Tested | Medium (Requires cellular validation) |

| Kinase P | -8.5 | 8% | Not Tested | Very Low (Computational hit only) |

| Note: This exemplary table illustrates how convergent data increases confidence in a potential target. |

Conclusion

This technical guide outlines a rigorous, multi-stage strategy for the identification and validation of the kinase targets of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride. By systematically progressing from in silico prediction to in vitro screening and culminating in cell-based validation, this workflow provides a self-validating system to ensure the generated data is robust and reliable. This approach minimizes the risk of pursuing false positives and provides the high-quality, actionable insights required to advance a novel small molecule through the drug discovery pipeline. The successful execution of this plan will elucidate the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent.

References

-

Oncolines B.V. (2024). Kinome Profiling. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Saelens, W., et al. (2012). Kinome Profiling. Science Signaling. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

Biankin, A. V., et al. Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

-

Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

-

Ishida, E., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

ACS Publications. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

-

Joisa, R., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

-

MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Life. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. [Link]

-

ASH Publications. (2024). Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances. [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

PeerJ. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

-

protocols.io. (2024). In vitro kinase assay. [Link]

-

Frontiers. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

-

BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Global Science Research Journals. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Greener Journal of Biological Sciences. [Link]

-

PharmaCompass. 6-chloro-3-amino pyridine. [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. 31011-28-6|6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 7. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis [mdpi.com]

- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 9. assayquant.com [assayquant.com]

- 10. Kinase Activity Assays [promega.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caymanchem.com [caymanchem.com]

Strategic Utilization of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride in Drug Discovery

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Leads.

Executive Summary

In the landscape of modern medicinal chemistry, 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride (CAS: 31011-28-6) has emerged as a high-value pharmacophore building block.[1][2] It serves as a critical "hinge-binding" precursor in kinase inhibitor design and a voltage-sensor modulator in ion channel exploration. This guide dissects the physicochemical advantages of this scaffold, details a self-validating synthesis protocol, and provides a structural roadmap for its integration into lead optimization campaigns.

Chemical Identity & Physicochemical Profile

This molecule combines a polar aminopyridine headgroup with a lipophilic fluorophenoxy tail. This duality allows it to traverse lipid bilayers while maintaining high affinity for polar active sites (e.g., the ATP-binding pocket of kinases).

| Property | Value / Description | Impact on Drug Design |

| CAS (HCl Salt) | 31011-28-6 | Stable solid form for handling/storage. |

| CAS (Free Base) | 143071-78-7 | Active species in biological assays. |

| Molecular Weight | 240.66 g/mol (HCl) | Fragment-like; ideal for FBDD (Fragment-Based Drug Design). |

| LogP (Calc) | ~2.3 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity compared to simple pyridines due to the ether linkage. |

| H-Bond Donors | 2 (Primary Amine) | Critical for H-bond interactions with backbone carbonyls (e.g., hinge region). |

| Metabolic Stability | High | The para-fluorine blocks CYP450-mediated oxidation at the susceptible phenyl position. |

Strategic Role in Medicinal Chemistry

2.1. The "Aniline Bioisostere" Strategy

A common liability in early drug discovery is the toxicity associated with electron-rich anilines (e.g., 4-fluoroaniline). Replacing the phenyl ring with a pyridine core—specifically the 6-(4-fluorophenoxy)pyridin-3-amine scaffold—offers three distinct advantages:

-

Solubility: The pyridine nitrogen introduces a dipole and a potential protonation site, improving aqueous solubility compared to the biphenyl ether analog.

-

Vector Geometry: The ether oxygen angle (C-O-C) combined with the pyridine geometry orients the amine vector differently than a direct biaryl bond, often accessing unique sub-pockets.

-

Metabolic Blocking: The 4-fluoro substituent on the phenoxy ring prevents rapid metabolic clearance via hydroxylation, extending the compound's half-life (

).

2.2. Target Classes

-

Tyrosine Kinases (c-Met, VEGFR): The primary amine frequently serves as the H-bond donor to the kinase "hinge" region (e.g., interacting with the backbone carbonyl of residues like Met121 in c-Met).

-

Voltage-Gated Sodium Channels (Nav1.7): Phenoxypyridines are privileged structures in pain management research, acting as state-dependent blockers.

Synthesis & Manufacturing Protocol

Objective: Synthesize 6-(4-Fluorophenoxy)pyridin-3-amine via a nucleophilic aromatic substitution (

Step 1:

Ether Formation

Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Reagent: 4-Fluorophenol (CAS: 371-41-5)

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add Potassium Carbonate (

) (2.0 eq). -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the chloropyridine.

-

Workup: Cool to RT. Pour into ice water (10x volume). The product, 2-(4-fluorophenoxy)-5-nitropyridine , will precipitate as a yellow solid.

-

Purification: Filter, wash with water, and dry. Recrystallize from Ethanol if purity <95%.

Step 2: Nitro Reduction to Amine

Precursor: 2-(4-fluorophenoxy)-5-nitropyridine

Protocol:

-

Charge: Dissolve the nitro intermediate in Ethanol/Water (4:1) .

-

Catalyst: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (

) (5.0 eq). -

Reaction: Reflux vigorously at 80°C for 2 hours. The yellow color should fade to a pale off-white/brown.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

. Dry the organic layer ( -

Salt Formation: Dissolve the free base in minimal EtOAc. Add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt precipitates immediately. Filter and dry under vacuum.

Visualization: Synthesis & SAR Logic

Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) logic for the 6-(4-fluorophenoxy)pyridin-3-amine scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the hydrochloride salt, the following analytical signatures must be verified.

| Method | Expected Signature | Diagnostic Interpretation |

| 1H NMR (DMSO-d6) | Confirm Pyridine ring integrity. | |

| Characteristic splitting of para-fluorophenyl group. | ||

| Ammonium protons ( | ||

| 19F NMR | Singlet at ~ -118 ppm | Confirms presence of fluorine; absence of multiple peaks rules out defluorination. |

| LC-MS (ESI+) | [M+H]+ = 205.2 | Mass of the free base cation. |

| HPLC Purity | > 98% (254 nm) | Essential for biological assay reliability. Impurities <0.5%.[3] |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Toxic if swallowed (H301).

-

Handling: Aminopyridines can be potential sensitizers. Use a fume hood and nitrile gloves.

-

Storage: Hygroscopic (HCl salt). Store in a desiccator at 2–8°C.

References

-

Vertex Pharmaceuticals. (2005). Aminopyridine derivatives as kinase inhibitors.[4] U.S. Patent 20050130954. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Pfizer Inc. (2018). Process for the preparation of Nav1.7 inhibitors containing phenoxypyridine motifs. World Intellectual Property Organization, WO2018045678. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Pyridine as a solubility enhancer). Link

Sources

- 1. chembk.com [chembk.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. 6-(4-Chlorophenoxy)pyridin-3-amine - Lead Sciences [lead-sciences.com]

- 4. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Design and SAR Profiling of Fluorophenoxy Pyridine Scaffolds

From Agrochemicals to Kinase Inhibitors

Executive Summary

The fluorophenoxy pyridine scaffold represents a privileged structure in modern medicinal and agrochemical chemistry. Its versatility stems from the unique electronic and steric properties of the fluorine atom combined with the pi-stacking capabilities of the phenoxy-pyridine ether linkage. This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of these derivatives, focusing on their dual utility as Phytoene Desaturase (PDS) inhibitors in herbicides and c-Met/VEGFR kinase inhibitors in oncology.

The Chemical Logic: Why Fluorophenoxy Pyridine?

The efficacy of this scaffold is not accidental; it is driven by three specific chemical principles that researchers must leverage during design:

-

Metabolic Blocking: The strategic placement of fluorine (typically ortho on the phenoxy ring) blocks metabolic hydroxylation by Cytochrome P450 enzymes. The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to C-H, extending the half-life (

) of the molecule. -

Conformational Locking: The ether linkage (-O-) allows for rotational freedom, but the electronic repulsion between the pyridine nitrogen and the phenoxy fluorine often induces a preferred conformation. This "pre-organized" state reduces the entropic penalty upon binding to the target protein.

-

Lipophilicity Modulation: Fluorine substitution increases

, enhancing membrane permeability—critical for both penetrating plant cuticles (herbicides) and crossing the cellular membrane in solid tumors (drugs).

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for constructing the fluorophenoxy pyridine core is the

Validated Experimental Workflow

Objective: Synthesis of 4-(2-fluorophenoxy)pyridine derivatives.

Reagents:

-

Electrophile: 4-chloropyridine or 4-chloropyridine-2-carboxamide derivatives.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Protocol:

-

Activation: Charge a dry round-bottom flask with 2-fluorophenol (1.1 eq) and anhydrous DMF (0.5 M concentration). Add

(2.0 eq) and stir at room temperature for 30 minutes. Causality: This deprotonates the phenol, generating the more nucleophilic phenoxide ion. -

Coupling: Add the 4-chloropyridine derivative (1.0 eq) in one portion.

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

). Monitor via TLC every 60 minutes.-

Self-Validation Check: The reaction is complete when the starting chloropyridine spot (

in 30% EtOAc/Hex) disappears and a new, more polar product spot appears.

-

-

Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product often precipitates. If not, extract with Ethyl Acetate (3x). Wash organics with brine to remove residual DMF (critical for NMR purity).

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Synthetic Pathway Visualization

Caption: Step-wise mechanism of the

SAR Deep Dive: Comparative Profiling

The biological activity of these derivatives diverges based on the target. Below is a comparative analysis of the Structure-Activity Relationship for agrochemical vs. pharmaceutical applications.

A. Agrochemicals: PDS Inhibition (Herbicides)

Target: Phytoene Desaturase (PDS).[3][4][5] Mechanism: Inhibition of PDS blocks carotenoid synthesis.[3] Without carotenoids, chlorophyll is destroyed by photo-oxidation (bleaching).

-

The Phenoxy Bridge: Must be flexible.[6] Rigidification often decreases activity.

-

The Fluorine Effect: A 3-trifluoromethyl (

) group on the phenoxy ring is often superior to a single fluorine. This bulky, electron-withdrawing group fits into the hydrophobic tunnel of the PDS enzyme. -

Pyridine Substitution: A substituent at the 2-position (e.g., carboxamide) is critical for H-bonding within the binding pocket.

B. Pharmaceuticals: c-Met Kinase Inhibition (Oncology)

Target: c-Met (Hepatocyte Growth Factor Receptor).[2][7] Mechanism: ATP-competitive inhibition prevents autophosphorylation and downstream signaling (PI3K/AKT pathways).

-

The Phenoxy Bridge: Acts as a "linker" that positions the pyridine ring into the ATP-binding hinge region.

-

The Fluorine Effect: A single fluorine at the ortho position (2-F) of the phenoxy ring is the pharmacophore of choice. It forms specific electrostatic interactions with residues in the c-Met solvent front.

-

Pyridine Substitution: Often fused to form quinolines or substituted with aminopyrazoles to maximize H-bond donor/acceptor pairs with the kinase hinge (e.g., Met1160).

Comparative Potency Data (Representative)

Data synthesized from key literature sources [1][2][3].

| Compound Class | R1 (Phenoxy Ring) | R2 (Pyridine Core) | Target | IC50 / Activity | Key Insight |

| Herbicide Lead | 3- | 2-Carboxamide | PDS (Plant) | < 10 nM ( | |

| Pharma Lead (7g) | 2-F | Imidazo[1,2-a]pyridine | c-Met (Human) | 53.4 nM | Imidazo-N acts as H-bond acceptor in hinge region. |

| Analog A | H (Unsubstituted) | Imidazo[1,2-a]pyridine | c-Met (Human) | > 1000 nM | Loss of 2-F reduces potency by >20x. |

| Analog B | 4-F | 2-Carboxamide | PDS (Plant) | Moderate | Para-substitution is less effective than meta- |

Mechanism of Action: The Dual Pathway

Understanding the downstream effects is critical for assay design. The diagram below illustrates how the same chemical scaffold triggers two vastly different biological cascades based on the organism.

Caption: Divergent signaling cascades: PDS inhibition leads to oxidative damage in plants, while c-Met inhibition arrests survival signaling in tumors.

Computational Validation & Docking

To validate new designs before synthesis, researchers should utilize molecular docking focusing on these specific interactions:

-

For c-Met (PDB ID: 3LQ8 or similar):

-

Verify the H-bond between the pyridine nitrogen (or fused system) and the hinge residue Met1160 .

-

Ensure the 2-fluorophenoxy group occupies the hydrophobic sub-pocket (selectivity gate).

-

-

For PDS (PDB ID: 5MOG):

-

The binding site is a long hydrophobic tunnel.[4] The ligand must align linearly.

-

Pi-Pi Stacking: Look for interactions between the phenoxy ring and aromatic residues (Phe/Tyr) lining the tunnel.

-

References

-

Liu, Q., et al. (2016).[8] "Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity."[8] Bioorganic & Medicinal Chemistry. Link

-

Wang, L., et al. (2016). "Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors." European Journal of Medicinal Chemistry. Link

-

Zhang, Y., et al. (2024).[2][3][7] "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping." Journal of Agricultural and Food Chemistry. Link

-

BenchChem. (2025).[9] "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

-

Beyer, P., et al. (2017).[4] "Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation." Structure. Link

Sources

- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

This in-depth technical guide details the physicochemical profile, solubility characteristics, and experimental determination protocols for 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride . It is designed for researchers and process chemists requiring rigorous data and methodologies for drug development and synthesis optimization.[1]

Executive Summary & Compound Identity

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride (CAS: 31011-28-6) is a critical heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, VEGFR targets). Its solubility profile is governed by the interplay between the lipophilic 4-fluorophenoxy tail and the ionizable aminopyridine core.[1]

Understanding the solubility of this salt form is essential for optimizing nucleophilic substitution reactions, recrystallization purification, and bioassay formulation.[1]

Chemical Identity Table[1][2]

| Parameter | Detail |

| IUPAC Name | 6-(4-fluorophenoxy)pyridin-3-amine hydrochloride |

| Common Name | 3-Amino-6-(4-fluorophenoxy)pyridine HCl |

| CAS Number (Salt) | 31011-28-6 |

| CAS Number (Free Base) | 143071-78-7 |

| Molecular Formula | C₁₁H₁₀ClFN₂O (HCl salt) |

| Molecular Weight | 240.66 g/mol |

| Core Scaffold | Aminopyridine ether |

Physicochemical Profile & Solubility Data

While specific lot-dependent solubility values vary by crystal habit, the following data represents the authoritative physicochemical consensus derived from structural analysis (SAR) and standard behavior of aminopyridine hydrochloride salts.

Predicted Solubility Classifications

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[1]

| Solvent System | Solubility Class | Mechanism / Rationale |

| Water (pH < 4) | High | Protonation of the pyridine nitrogen ( |

| Water (pH > 7) | Low | Disproportionation to the free base (lipophilic logP ~2.[1]6) causes precipitation.[1] |

| DMSO | High | Universal solvent for polar aromatic salts; disrupts lattice energy effectively.[1] |

| Methanol / Ethanol | Moderate - High | Protic organic solvents stabilize the ion pair while solvating the aromatic tail.[1] |

| Dichloromethane (DCM) | Low (Salt) | The HCl salt is poorly soluble; requires conversion to free base for extraction.[1] |

| Acetonitrile | Low - Moderate | Useful as an anti-solvent in recrystallization when paired with MeOH/Water. |

Critical Physicochemical Parameters[1][4]

-

(Calculated): ~5.5 – 6.0 (Pyridine Nitrogen).[1] The electron-withdrawing 4-fluorophenoxy group slightly lowers the basicity compared to unsubstituted 3-aminopyridine (

-

LogP (Free Base): ~2.6. Indicates moderate lipophilicity, suitable for membrane permeability but requiring salt formation for aqueous formulation.[1]

-

Hygroscopicity: Aminopyridine hydrochlorides are moderately hygroscopic.[1] Storage under desiccant is required to prevent deliquescence.[1]

Experimental Protocols: Solubility Determination

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility measurement.

Caption: Figure 1. Systematic workflow for determining solubility limits, progressing from visual screening to quantitative HPLC analysis.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials:

-

Compound: 6-(4-Fluorophenoxy)pyridin-3-amine HCl (>98% purity).

-

Solvents: HPLC-grade Water, Methanol, DMSO.[1]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC.[1]

Procedure:

-

Preparation : Weigh approx. 20 mg of the compound into a 4 mL glass vial.

-

Solvation : Add 1.0 mL of the target solvent.[1]

-

Saturation : If the solid dissolves completely, add more compound until a visible solid precipitate remains (supersaturation).[1]

-

Equilibration : Agitate the suspension on an orbital shaker at 25°C for 24 hours. Causality: This ensures the system reaches thermodynamic equilibrium, overcoming metastable states.[1]

-

Filtration : Filter the supernatant using a 0.45 µm PTFE filter to remove undissolved solids. Note: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

-

Quantification : Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm).

Protocol B: pH-Dependent Solubility Profiling

Objective: Define the pH range where the salt disproportionates to the free base.[1]

Procedure:

-

Prepare buffers at pH 1.2, 4.5, and 7.4.[1]

-

Follow Protocol A using these buffers as solvents.

-

Critical Check : Measure the final pH of the supernatant.[1] Why? The dissolution of the HCl salt will naturally acidify the buffer.[1] If the buffer capacity is exceeded, the measured solubility will be artificially high.[1]

Synthesis & Handling Context[1][5][6][7][8][9]

Salt Disproportionation Risk

The hydrochloride salt is stable in solid form but can release the free base in aqueous solution if the pH is raised above 6.0.[1]

-

Observation : A clear aqueous solution of the HCl salt may turn cloudy upon addition of NaOH or NaHCO₃.[1]

-

Mitigation : Maintain acidic conditions (pH < 4) during aqueous processing to prevent precipitation of the free base.[1]

Recrystallization Strategy

For purification, the solubility differential between alcohols and hydrocarbons is exploited.[1]

-

Solvent : Ethanol or Isopropanol (High solubility at boiling point).[1]

-

Anti-solvent : Heptane or Hexane (Low solubility).[1]

-

Method : Dissolve in minimum hot ethanol; slowly add heptane until turbidity persists; cool to 4°C.

References

-

PubChem. (2023).[1] Compound Summary: 6-(4-Fluorophenoxy)pyridin-3-amine.[2][3] National Library of Medicine.[1] Retrieved from [Link]

-

Bhattachar, S. N., et al. (2006).[1] Solubility: Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility protocols).

-

Google Patents. (2010).[1] Synthesis of 3-fluoro-4-aminopyridine derivatives. (Contextual synthesis reference). Retrieved from

Sources

Technical Monograph: Therapeutic Applications of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

Executive Summary

Compound Identity: 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride (CAS: 218306-65-3 / Free base: 143071-78-7) Role: Privileged Pharmacophore & Advanced Intermediate Primary Domain: Medicinal Chemistry / Drug Discovery[1][2][3][4][5][6]

This technical guide analyzes the therapeutic utility of 6-(4-Fluorophenoxy)pyridin-3-amine , a critical building block in the synthesis of Type II Kinase Inhibitors (targeting c-Met, VEGFR, p38 MAPK) and Voltage-Gated Sodium Channel Blockers (Nav1.7). Unlike generic reagents, this scaffold introduces a pre-validated "phenoxypyridine" motif that enhances metabolic stability via the fluorine substituent while optimizing hydrophobic pocket occupancy in target proteins.

Structural Pharmacophore Analysis

The therapeutic value of this compound lies in its ability to solve specific "drug-like" property challenges early in the synthesis pipeline.

The "Fluorine Effect" on DMPK

The inclusion of the 4-fluorine atom on the phenoxy ring is not arbitrary. It serves three critical functions in medicinal chemistry:

-

Metabolic Blocking: It blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), thereby extending the biological half-life (

) of the final drug molecule. -

Lipophilicity Modulation: The fluorine atom increases lipophilicity (

), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—crucial for CNS indications like neuropathic pain. -

Binding Affinity: The C-F bond creates a polarized electrostatic environment that can engage in specific dipole-dipole interactions with amino acid residues (e.g., backbone amides) within the ATP-binding pocket of kinases.

The Pyridin-3-amine "Hinge Binder"

The 3-amino pyridine moiety acts as a versatile "warhead" attachment point. In many kinase inhibitors, this amine forms the basis of a urea or amide linkage that hydrogen bonds with the "gatekeeper" residues (e.g., Thr, Met) in the kinase hinge region, locking the enzyme in an inactive conformation.

Primary Therapeutic Applications

Oncology: c-Met and Multi-Kinase Inhibition

The 6-phenoxypyridine scaffold is a structural homolog to the core motifs found in blockbuster kinase inhibitors such as Tepotinib and Foretoken .

-

Mechanism: The scaffold is derivatized to create Type II inhibitors that bind to the inactive (DFG-out) conformation of the c-Met receptor tyrosine kinase. The phenoxy group occupies the hydrophobic "selectivity pocket" adjacent to the ATP-binding site.

-

Therapeutic Goal: Inhibition of HGF/c-Met signaling pathways, which drive tumor metastasis, angiogenesis, and drug resistance in Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC).

Neurology: Nav1.7 Inhibition for Neuropathic Pain

Voltage-gated sodium channels (Nav1.7, Nav1.8) are key targets for non-opioid pain management.

-

Mechanism: Small molecules containing the phenoxypyridine motif have shown high affinity for the voltage-sensing domain of Nav1.7. The 4-fluorophenoxy group inserts into the lipophilic fenestrations of the channel pore, stabilizing the inactivated state and preventing repetitive neuronal firing.

-

Therapeutic Goal: Treatment of chronic neuropathic pain, erythromelalgia, and small-fiber neuropathy without the addictive potential of opioids.

Experimental Protocols & Synthetic Workflow

Synthesis of the Core Scaffold (Self-Validating Protocol)

Note: This protocol describes the generation of the hydrochloride salt form from precursors.

Reagents: 6-Chloropyridin-3-amine (1.0 eq), 4-Fluorophenol (1.2 eq), Potassium Carbonate (

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (

):-

Dissolve 6-chloropyridin-3-amine in anhydrous DMF under

atmosphere. -

Add 4-Fluorophenol and

. -

Heat the reaction mixture to 110°C for 12 hours . Critical Control Point: Monitor by TLC (50% EtOAc/Hexane) until the starting chloride is fully consumed.

-

-

Work-up:

-

Cool to room temperature and pour into ice-water.

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.

-

-

Salt Formation (Hydrochlorination):

-

Dissolve the crude free base in minimal Ethanol.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Precipitate forms immediately. Filter and wash with cold diethyl ether to yield 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride as a white crystalline solid.

-

Derivatization to Kinase Inhibitor (Urea Coupling)

To synthesize a bioactive c-Met inhibitor analog:

-

Activation: React the scaffold (amine) with a substituted phenyl isocyanate (e.g., 2,3-dichlorophenyl isocyanate) in DCM.

-

Coupling: Stir at RT for 4 hours.

-

Result: Formation of a diaryl urea motif, a classic pharmacophore for kinase inhibition (e.g., Sorafenib-like binding).

Visualizations

Synthetic Pathway Diagram

This diagram illustrates the conversion of raw materials into the bioactive scaffold and its downstream application in drug synthesis.

Caption: Synthetic route from raw materials to the target pharmacophore and its conversion into a bioactive kinase inhibitor.

Mechanism of Action: c-Met Signaling Pathway

This diagram details the biological cascade inhibited by drugs derived from this scaffold.

Caption: Inhibition of the HGF/c-Met signaling cascade by scaffold-derived small molecules, preventing downstream oncogenic signaling.

Quantitative Data Summary

| Parameter | Value / Description | Relevance |

| Molecular Weight | 240.66 g/mol (HCl salt) | Ideal for fragment-based drug design (Rule of 3 compliant). |

| logP (Predicted) | ~2.5 | Optimal lipophilicity for oral bioavailability and membrane permeability. |

| pKa (Pyridine N) | ~5.2 | Ensures partial ionization at physiological pH, aiding solubility. |

| Reactive Moiety | Primary Amine (-NH2) | High nucleophilicity for urea/amide bond formation. |

| Metabolic Stability | High (Fluorine Block) | Resists para-hydroxylation, extending in vivo half-life. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10056695, 6-(4-Fluorophenoxy)pyridin-3-amine. PubChem. Available at: [Link]

- Liu, X., et al. (2013). "Discovery of Type II c-Met Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on phenoxypyridine scaffolds in c-Met inhibitors).

- Vertex Pharmaceuticals. (2012). Patent WO2012170976A2. "Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity.

- Bayer Pharma AG. (2010). Patent CN101863829A. "Synthesis method of 3-fluorine-4-aminopyridine derivatives.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814 - Google Patents [patents.google.com]

- 6. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride as a fragment for library synthesis

A Privileged Scaffold for Kinase-Focused Fragment Libraries[1]

Executive Summary

In the architecture of modern small-molecule libraries, the 6-(4-fluorophenoxy)pyridin-3-amine motif (often chemically equivalent to 5-amino-2-(4-fluorophenoxy)pyridine) represents a "privileged structure." It bridges the gap between high-throughput fragment screening and lead optimization, particularly in the kinase and GPCR inhibitor space.

This guide details the technical utility of the hydrochloride salt form of this fragment. Unlike the free base, which is prone to oxidative degradation, the HCl salt offers the stability required for automated weighing and long-term storage. We explore its synthesis, physicochemical profile, and application in parallel medicinal chemistry, emphasizing its role in modulating lipophilicity and metabolic stability via the distal fluorine atom.

Chemo-Structural Rationale

The selection of this fragment is not arbitrary; it addresses specific failure modes in drug discovery:

-

The "Fluorine Scan" Effect: The para-fluoro substituent on the phenoxy ring blocks a primary site of cytochrome P450 metabolism (CYP-mediated hydroxylation), significantly extending half-life (

) compared to the non-fluorinated analog. -

Electronic Modulation: The ether oxygen at the 6-position acts as a resonance donor (+M effect), increasing the electron density of the pyridine ring. This enhances the nucleophilicity of the 3-amino group, making it more reactive in coupling reactions than a standard electron-deficient aminopyridine.

-

Vector Geometry: The ether linkage provides a non-linear "kink" (approx. 120° bond angle), allowing the fluorophenyl group to access hydrophobic pockets adjacent to the ATP-binding site in kinases (e.g., c-Met, VEGFR).

Synthesis & Purification Protocol

Note: The following protocol prioritizes purity and scalability for library generation.

2.1. Retrosynthetic Analysis

The most robust route utilizes a Nucleophilic Aromatic Substitution (

Figure 1: Synthetic pathway from commercial starting materials to the stable hydrochloride salt.

2.2. Step-by-Step Methodology

Step 1:

-

Charge: To a reaction vessel, add 2-chloro-5-nitropyridine (1.0 equiv) and 4-fluorophenol (1.1 equiv).

-

Solvent: Dissolve in anhydrous DMF (5 mL/mmol).

-

Base: Add Potassium Carbonate (

) (2.0 equiv). Technical Note: Cesium carbonate can be used to accelerate the reaction if kinetics are sluggish, but K2CO3 is sufficient for this activated substrate. -

Reaction: Heat to 90°C for 4-6 hours. Monitor by LCMS for the disappearance of the chloride (m/z ~158) and formation of the nitro-ether (m/z ~235).

-

Workup: Pour into ice water. The product, 2-(4-fluorophenoxy)-5-nitropyridine , typically precipitates as a solid. Filter, wash with water, and dry.

Step 2: Nitro Reduction Preferred Method: Catalytic Hydrogenation (Cleaner for libraries)

-

Dissolve the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under

balloon (1 atm) for 12 hours. -

Filtration: Filter through a Celite pad to remove Pd. Caution: Do not let the catalyst dry out (pyrophoric).

Step 3: Salt Formation (Critical for Stability) The free amine is prone to oxidation (turning brown/purple) upon air exposure.

-

Cool the filtrate from Step 2 to 0°C.

-

Add 4M HCl in Dioxane (1.5 equiv) dropwise.

-

A white to off-white precipitate will form immediately.

-

Dilute with Diethyl Ether (

) to maximize precipitation. -

Filter and dry under vacuum. Store under Argon.

Library Synthesis Applications

The 3-amino group serves as the primary "handle" for diversifying the library. Due to the HCl salt form, an extra equivalent of base is required in all coupling reactions.

3.1. Diversity Generation Workflow

Figure 2: Divergent synthesis strategies for library generation.

3.2. Optimized Coupling Conditions

-

Amide Coupling:

-

Reagents: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq). Note: 3.0 eq of base is mandatory to neutralize the HCl salt and activate the acid.

-

Solvent: DMF or DMA.

-

Insight: The electron-rich nature of the ether-substituted pyridine makes this amine relatively nucleophilic compared to 3-aminopyridine, resulting in high yields (>85%) with standard coupling agents.

-

-

Urea Synthesis:

-

Reagents: Isocyanate (1.1 eq), Triethylamine (2.0 eq).

-

Solvent: DCM or THF.

-

Insight: This reaction is often instantaneous. If the isocyanate is not available, use triphosgene or CDI to activate the amine first (requires strict anhydrous conditions).

-

Physicochemical Profile

Understanding the property space is vital for maintaining "drug-likeness" in the final library.

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 240.66 g/mol (HCl salt) | Leaves room for large "R" groups (Fragment Rule of 3 compliant). |

| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~38 Ų | Excellent range for CNS or peripheral targets. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to the inductive effect of the oxygen, but boosted by resonance. |

| H-Bond Donors | 2 (Amine) | Key interaction points for hinge binding in kinases. |

Case Studies & SAR Context

The 6-phenoxypyridin-3-amine scaffold is a proven bioisostere in several clinical candidates.

-

c-Met Inhibitors: The phenoxy-pyridine motif mimics the biaryl ether found in kinase inhibitors like Crizotinib (though Crizotinib uses a specific aminopyridine core, the spatial arrangement of the ether and amine is analogous). The fluorine atom specifically blocks metabolic hotspots.

-

FLT3 Inhibitors: Research indicates that substitution at the 6-position of the pyridine ring (relative to the amine) allows the inhibitor to extend into the solvent-exposed region or the hydrophobic back-pocket, depending on the linker geometry [1].

-

Potassium Channel Blockers: While 4-aminopyridine (Fampridine) is a channel blocker, the 3-aminopyridine derivatives with bulky 6-substituents (like the 4-fluorophenoxy group) lose channel blocking activity (reducing seizure risk) and gain specificity for kinase ATP pockets [2].

References

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors. PubMed. Retrieved from [Link]

-

The use of aminopyridines in neurological disorders. PubMed. Retrieved from [Link]

-

6-(4-Chlorophenoxy)pyridin-3-amine Properties. PubChem. Retrieved from [Link]

Methodological & Application

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride experimental protocol

Application Note: Synthesis & Characterization of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

Part 1: Introduction & Strategic Significance

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a high-value pharmacophore scaffold extensively used in the development of tyrosine kinase inhibitors (TKIs). The structural motif—an aminopyridine ether—serves as a critical "hinge-binding" element in drug design, particularly for targeting c-Met (hepatocyte growth factor receptor) and FLT3 (Fms-like tyrosine kinase 3), both of which are major oncogenic drivers in acute myeloid leukemia (AML) and solid tumors.

The presence of the fluorine atom at the para-position of the phenoxy ring enhances metabolic stability by blocking oxidative metabolism (CYP450 oxidation) at a typically labile site, while simultaneously increasing lipophilicity to improve membrane permeability.

Part 2: Safety & Handling (EHS)

Hazard Classification: Acute Toxicity (Oral) - Category 3 (H301). Signal Word: DANGER.

-

Engineering Controls: All synthesis steps involving 2-chloro-5-nitropyridine or the final amine must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during acid handling), safety goggles, and lab coat.

-

Specific Hazard: Aminopyridines can be neurotoxic and readily absorbed through the skin. In case of exposure, wash immediately with soap and water; do not use ethanol (increases absorption).

Part 3: Experimental Protocol

This protocol describes a robust, two-step synthesis followed by salt formation. It is designed for gram-scale production (10–50g) with a focus on high purity (>98%) suitable for biological assays.

Reaction Scheme Overview

-

SNAr Coupling: 2-Chloro-5-nitropyridine + 4-Fluorophenol → 2-(4-Fluorophenoxy)-5-nitropyridine.

-

Reduction: Nitro group reduction to primary amine via Pd/C Hydrogenation.[1]

-

Salt Formation: Precipitation with anhydrous HCl.

Figure 1: Synthetic pathway for 6-(4-Fluorophenoxy)pyridin-3-amine HCl.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the phenoxy ether linkage.

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq, 15.86 g)

-

4-Fluorophenol (1.1 eq, 12.33 g)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)

-

DMF (Dimethylformamide) (anhydrous, 150 mL)

Procedure:

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 2-chloro-5-nitropyridine, 4-fluorophenol, and K₂CO₃. Add DMF.

-

Reaction: Equip with a magnetic stir bar and reflux condenser. Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 600 mL of ice-water with vigorous stirring. The product should precipitate as a yellow/beige solid.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–92%.

-

Appearance: Yellow solid.[2]

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine without dehalogenating the fluorine.

Reagents:

-

Intermediate from Step 1 (10.0 g)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 1.0 g)

-

Methanol (MeOH) (100 mL)

-

Hydrogen Gas (H₂) (Balloon pressure or 1 atm)

Procedure:

-

Setup: Dissolve the nitro-intermediate in MeOH in a hydrogenation flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent or add under an inert blanket.

-

Reaction: Purge the system with N₂ three times, then with H₂ three times. Stir vigorously under H₂ atmosphere (balloon) at room temperature for 12–16 hours.

-

Critical Check: If the reaction stalls, refresh the H₂ balloon. Do not heat above 40°C to avoid defluorination.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine as a brown/off-white oil or low-melting solid.

Step 3: Salt Formation (Hydrochloride)

Objective: Stabilize the amine as a hydrochloride salt for long-term storage.

Reagents:

-

Crude Amine (from Step 2)

-

Ethyl Acetate (EtOAc) (50 mL)

-

4M HCl in Dioxane (1.5 eq relative to amine)

Procedure:

-

Dissolution: Dissolve the crude amine in minimal EtOAc (or Ethanol if solubility is poor). Cool to 0°C in an ice bath.

-

Acidification: Dropwise add 4M HCl in Dioxane. A white to off-white precipitate will form immediately.

-

Crystallization: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Filtration: Filter the solid. Wash with cold diethyl ether (2 x 20 mL) to remove impurities.

-

Final Drying: Dry under high vacuum at 40°C for 24 hours.

Part 4: Quality Control & Characterization

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale grey powder | Hygroscopic; store in desiccator. |

| Molecular Weight | 240.66 g/mol | C₁₁H₉FN₂O[3][4][5] · HCl |

| Melting Point | >200°C (decomposition) | Typical for HCl salts. |

| Solubility | Soluble in DMSO, Water, Methanol | Sparingly soluble in DCM, EtOAc. |

| Purity (HPLC) | ≥ 98.0% | Method: C18 Column, ACN/Water gradient. |

Expected 1H NMR (DMSO-d6, 400 MHz):

-

δ 8.5–9.0 ppm: Broad singlet (3H, -NH₃⁺ exchangeable).

-

δ 7.8 ppm: Doublet (1H, Pyridine H-2 relative to N).

-

δ 7.5 ppm: Doublet of doublets (1H, Pyridine H-4).

-

δ 7.0–7.2 ppm: Multiplet (4H, Fluorophenyl ring).

-

δ 6.9 ppm: Doublet (1H, Pyridine H-5).

Part 5: Application Context (Mechanism of Action)

This compound is a "privileged structure" in kinase inhibitor discovery.[5] The pyridine nitrogen serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys residue in the ATP binding pocket), while the fluorophenoxy group occupies the hydrophobic back-pocket, providing selectivity.

Figure 2: Biological mechanism of action for aminopyridine-based kinase inhibitors.

References

-

PubChem. (n.d.). 6-(4-Chlorophenoxy)pyridin-3-amine (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Zhang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors... Bioorganic & Medicinal Chemistry.[6][7] Retrieved from [Link]

-

Bakhtiar, S., et al. (2011).[8] 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E. Retrieved from [Link] (Validates S_NAr conditions for nitropyridine ethers).

Sources

- 1. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 3. 31011-28-6|6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride [myskinrecipes.com]

- 6. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Characterization of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

This Application Note is structured to guide researchers through the structural validation of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride using high-field NMR spectroscopy. This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR).

H,Introduction & Scope

The aminopyridine ether scaffold is ubiquitous in drug discovery. The hydrochloride salt form is frequently generated to improve aqueous solubility and bioavailability.[1] However, protonation of the pyridine nitrogen induces significant chemical shift perturbations ($ \Delta \delta $) compared to the free base, often leading to assignment errors.

This protocol provides a definitive guide for the structural assignment of 6-(4-Fluorophenoxy)pyridin-3-amine HCl , focusing on distinguishing the specific regiochemistry of the pyridine ring and quantifying the fluorine-proton couplings.

Key Analytical Challenges

-

Protonation Site Ambiguity: Confirming protonation occurs at the pyridine nitrogen (

) versus the exocyclic amine. -

Overlapping Signals: Differentiating the pyridine H-4/H-5 protons from the phenoxy aromatic system.

-

Fluorine Couplings: Resolving

F-

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme:

-

Pyridine Ring: N=1, C-2 (H), C-3 (NH

), C-4 (H), C-5 (H), C-6 (Ether). -

Phenoxy Ring: C-1' (Ether), C-2'/6' (H), C-3'/5' (H), C-4' (F).

Theoretical Protonation State:

The pyridine nitrogen (pKa

Experimental Protocol

Sample Preparation

Proper solvent selection is critical to prevent salt dissociation or exchange broadening.

-

Solvent: DMSO-d

(99.9% D) + 0.03% TMS (v/v).-

Rationale: DMSO solubilizes the polar salt effectively and slows proton exchange, allowing observation of the ammonium/amine protons and preventing aggregation. CD

OD is a secondary choice but will exchange labile protons (

-

-

Concentration: 10–15 mg in 600

L solvent. -

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz recommended)

| Parameter | |||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zgflqn (F-19 with H-1 decoupling) |

| Spectral Width | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | 100 ppm (-100 to -200) |

| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s | 1.0 s |

| Scans (NS) | 16 | 1024 | 32 |

| Temperature | 298 K (25°C) | 298 K | 298 K |

Data Analysis & Interpretation

H NMR Assignment Strategy

The spectrum will display three distinct regions: the exchangeable protons (broad), the pyridine aromatics, and the phenoxy aromatics.

Table 1: Predicted

H NMR Shifts (DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 13.0 - 14.0 | Broad Singlet | 1H | - | Pyridinium proton (highly deshielded). |

| H-2 | 8.20 - 8.40 | Doublet (d) | 1H | Most deshielded aromatic H; ortho to | |

| H-4 | 7.60 - 7.70 | dd | 1H | Ortho to amine, meta to ether. | |

| H-2', H-6' | 7.20 - 7.30 | Multiplet | 2H | - | Phenoxy protons meta to Fluorine. |

| H-3', H-5' | 7.10 - 7.20 | Triplet-like (t) | 2H | Ortho to Fluorine (diagnostic F-coupling). | |

| H-5 | 7.00 - 7.10 | Doublet (d) | 1H | Ortho to ether; shielded by oxygen donation. | |

| NH | 5.0 - 7.0 | Broad Singlet | 2H | - | Exocyclic amine (shift varies with concentration/acid). |

Critical Diagnostic:

-

H-2 Shift: In the free base, H-2 appears around 7.7 ppm. In the HCl salt, this shifts downfield to >8.2 ppm due to the positive charge on N-1.

-

Fluorine Coupling: The phenoxy protons H-3'/H-5' will appear as a complex "pseudo-triplet" due to overlapping

(ortho) and

F NMR Analysis

-

Signal: Single sharp peak.

-

Shift:

to -

Pattern: Non-decoupled spectra will show a triplet of triplets (

) due to coupling with H-3'/5' and H-2'/6'.

C NMR Features

Look for the characteristic doublet splitting of carbon signals in the phenoxy ring due to C-F coupling:

-

C-4' (C-F):

ppm ( -

C-3'/5':

ppm (

Workflow Visualization

The following diagram illustrates the logical flow for confirming the salt structure and troubleshooting common spectral anomalies.

Caption: Decision tree for verifying the hydrochloride salt formation via H-2 chemical shift analysis.

Troubleshooting & Common Pitfalls

-

Missing Amine/Ammonium Protons:

-

Cause: Deuterium exchange with solvent (if MeOD or D

O is used) or trace water in DMSO. -

Solution: Use fresh ampoules of DMSO-d

and dry the salt under vacuum before analysis.

-

-

Broad Aromatic Peaks:

-

Cause: Intermediate exchange rate of the acidic proton or aggregation.

-

Solution: Run the experiment at elevated temperature (e.g., 313 K) to sharpen signals by pushing exchange to the fast limit.

-

-

Impurity Signals:

-

Common synthesis byproducts include 4-fluorophenol (doublets at 6.8/7.0 ppm) or unreacted 3-amino-6-chloropyridine.

-

References

-

Pyridine Salt Characterization: Hand, E. S., & Paudler, W. W. (1982). Protonation of Aminopyridines. Journal of Organic Chemistry. Link

-

Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

-

General NMR Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

Compound Reference (Free Base): PubChem CID 1003403 (General Aminopyridine data). Link[2]

Sources

High-Performance Liquid Chromatography Analysis of 6-(4-Fluorophenoxy)pyridin-3-amine Hydrochloride

Method Development and Validation Strategy

Introduction & Chemical Context

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride (CAS: 143071-78-7 for free base) is a critical pharmacophore often utilized as a building block in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or VEGFR inhibitors).

From a chromatographic perspective, this molecule presents a "Dual Nature" challenge:

-

Basic "Head": The aminopyridine core contains basic nitrogen atoms (pyridine ring pKa ~5-6, exocyclic amine pKa ~6-7). At neutral pH, these interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

-

Lipophilic "Tail": The 4-fluorophenoxy moiety adds significant hydrophobicity, requiring sufficient organic solvent strength for elution.

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress silanol activity while maintaining selectivity for potential synthetic impurities (e.g., 4-fluorophenol, 2-chloro-5-nitropyridine).

Method Development Strategy (The "Why")

pH Control and Silanol Suppression

To achieve a symmetric peak shape for aminopyridines, the mobile phase pH is the most critical variable.

-

Strategy: We utilize a Low pH (pH 3.0) phosphate buffer.

-

Mechanism: At pH 3.0, the pyridine nitrogen is fully protonated (

). While this increases polarity, it simultaneously suppresses the ionization of residual silanols ( -

Buffer Choice: Phosphate is preferred over Formic Acid/TFA for UV detection stability and higher buffer capacity, ensuring the local pH inside the column pore remains acidic despite the basicity of the analyte.

Column Selection

Standard C18 columns often fail with basic compounds.

-

Selection: A "Base-Deactivated" or heavily end-capped C18 column is required.

-

Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18. These columns have chemically bonded phases that shield the silica surface.

Detailed Experimental Protocol

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | C18, 4.6 × 150 mm, 3.5 µm or 5 µm | Rec: Agilent Zorbax Eclipse Plus C18 |